Product packaging for Methyl 4-(1,1-Dioxothiomorpholino)benzoate(Cat. No.:CAS No. 451485-76-0)

Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Cat. No.: B3022988
CAS No.: 451485-76-0
M. Wt: 269.32 g/mol
InChI Key: IMLAPXMJROBNSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Thiomorpholine (B91149) and Benzoate (B1203000) Chemistry

The chemical identity and reactivity of Methyl 4-(1,1-Dioxothiomorpholino)benzoate are best understood by examining its two primary structural components: the thiomorpholine 1,1-dioxide core and the methyl benzoate substituent.

The thiomorpholine component is a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom. jchemrev.comjchemrev.com It is the sulfur analog of morpholine (B109124), where an oxygen atom is replaced by sulfur. jchemrev.comjchemrev.com In this compound, the sulfur atom is oxidized to a sulfone group (1,1-dioxide), which significantly influences the molecule's electronic properties, polarity, and stability. ontosight.ai This oxidation can enhance the compound's potential for biological interactions. mdpi.com The thiomorpholine ring, particularly when integrated into larger structures, is a recognized scaffold in medicinal chemistry, known to be present in molecules with a wide array of biological activities. jchemrev.comontosight.ai

Significance as a Privileged Scaffold for Bioactive Molecules

The structural framework of this compound is considered a privileged scaffold in medicinal chemistry. A privileged scaffold is a molecular core that is capable of binding to multiple, often unrelated, biological targets, making it a valuable starting point for the development of new therapeutic agents. jchemrev.com

Both the thiomorpholine and morpholine ring systems are well-established privileged scaffolds. jchemrev.comjchemrev.com Their inclusion in drug candidates can confer favorable properties such as improved metabolic stability and pharmacokinetic profiles. The thiomorpholine moiety, in particular, has been incorporated into molecules designed as kinase inhibitors, antimycobacterial agents, and antidiabetic drugs. mdpi.com The oxidized sulfone group in the 1,1-dioxide form can act as a hydrogen bond acceptor, potentially enhancing the binding affinity of the molecule to biological targets like enzymes and receptors. ontosight.ai The combination of this versatile heterocyclic system with the benzoate functional group creates a molecule that can be readily modified to generate libraries of new compounds for screening against various diseases. chemimpex.com

Overview of Research Trajectories and Potential Applications

Academic and industrial research has explored this compound across several distinct trajectories, highlighting its potential in a range of applications. chemimpex.com Its primary role is that of a versatile chemical intermediate or building block for creating more complex, high-value molecules. chemimpex.com

Key research areas include:

Pharmaceutical Development : The compound is a crucial starting material in the synthesis of novel drug candidates. Its structure is particularly relevant in the design of anti-cancer agents, where the unique scaffold can be elaborated to target specific biological pathways involved in cancer progression. chemimpex.com

Biochemical Research : In a laboratory setting, it is employed as a reagent in various biochemical assays. These studies help elucidate enzyme interactions and metabolic pathways, which is fundamental to the broader field of drug discovery. chemimpex.com

Agricultural Chemistry : The thiomorpholine scaffold is also investigated for its potential use in agrochemicals. Research is directed towards incorporating this structure into new pesticides, aiming for effective crop protection solutions. chemimpex.com

Material Science : Beyond biological applications, the compound is explored for its utility in creating advanced polymers. Its stable structure can be integrated into polymer chains to potentially enhance mechanical or thermal properties. chemimpex.com

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 451485-76-0
IUPAC Name methyl 4-(1,1-dioxo-1λ⁶-thiomorpholin-4-yl)benzoate
Synonyms 4-(1,1-Dioxothiomorpholino)benzoic Acid Methyl Ester; 4-[4-(Methoxycarbonyl)phenyl]thiomorpholine 1,1-Dioxide
Molecular Formula C12H15NO4S
InChI Key IMLAPXMJROBNSS-UHFFFAOYSA-N

Data sourced from TCI Chemicals and Fluorochem. fluorochem.co.uktcichemicals.comgeno-chem.com

Table 2: Summary of Research Applications

Field of ResearchSpecific ApplicationReference
Pharmaceuticals Intermediate in the synthesis of novel drugs, particularly anti-cancer agents. chemimpex.com
Biochemistry Reagent in biochemical assays to study enzyme interactions and metabolic pathways. chemimpex.com
Agrochemicals Building block for developing new pesticides for crop protection. chemimpex.com
Material Science Component in the creation of advanced polymers with potentially enhanced properties. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO4S B3022988 Methyl 4-(1,1-Dioxothiomorpholino)benzoate CAS No. 451485-76-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(1,1-dioxo-1,4-thiazinan-4-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-17-12(14)10-2-4-11(5-3-10)13-6-8-18(15,16)9-7-13/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLAPXMJROBNSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCS(=O)(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377219
Record name Methyl 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820594
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

45185-76-0
Record name Methyl 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Methyl 4-(1,1-Dioxothiomorpholino)benzoate

The synthesis of this compound typically involves a multi-step process that combines the formation of the thiomorpholine (B91149) ring, oxidation of the sulfur atom, and the introduction of the methyl benzoate (B1203000) moiety. The established pathways rely on fundamental organic reactions, including nucleophilic substitution and esterification.

The construction of the thiomorpholine ring is a critical step in the synthesis of this compound. Nucleophilic substitution reactions are a cornerstone of this process. A common approach involves the reaction of a dielectrophile with a dinucleophile. For instance, the reaction of a bis(2-haloethyl)amine with a sulfide (B99878) source can yield the thiomorpholine core.

Another established route is the cyclization of amino-mustard species, which can be formed from diethanolamine, by treatment with sodium sulfide. acs.orgchemrxiv.org Additionally, the reaction of 2-mercaptoethanol (B42355) with aziridine (B145994) exemplifies a strategy to form the thiomorpholine ring. acs.orgchemrxiv.org The subsequent oxidation of the sulfur atom in the thiomorpholine ring to the sulfone (1,1-dioxide) is typically achieved using a strong oxidizing agent such as hydrogen peroxide or a peroxy acid.

The final key step in assembling the target molecule via this pathway would be the N-arylation of the thiomorpholine 1,1-dioxide with a suitable methyl 4-halobenzoate, such as methyl 4-fluorobenzoate (B1226621) or methyl 4-chlorobenzoate. This reaction is a nucleophilic aromatic substitution where the secondary amine of the thiomorpholine 1,1-dioxide displaces the halide on the aromatic ring.

Table 1: Examples of Nucleophilic Substitution Reactions in Thiomorpholine Synthesis

Reactant 1Reactant 2Key TransformationReference
DiethanolamineSodium SulfideFormation of thiomorpholine via an amino-mustard intermediate. acs.orgchemrxiv.org acs.orgchemrxiv.org
2-MercaptoethanolAziridineSynthesis of the thiomorpholine ring. acs.orgchemrxiv.org acs.orgchemrxiv.org
4-Chloro-8-methylquinolin-2(1H)-oneThioureaNucleophilic substitution to introduce a sulfanyl (B85325) group. mdpi.com mdpi.com

The methyl benzoate moiety of the target compound is typically formed through an esterification reaction. The most common method is the Fischer esterification of 4-(1,1-Dioxothiomorpholino)benzoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. blogspot.com This reaction is an equilibrium process, and to achieve a high yield, it is often necessary to use a large excess of methanol or to remove the water formed during the reaction. tcu.edu

Alternatively, the ester can be prepared from the corresponding acyl chloride, 4-(1,1-Dioxothiomorpholino)benzoyl chloride, by reaction with methanol. This method is generally faster and not reversible but requires the prior synthesis of the acyl chloride.

Recent advancements have also explored the use of solid acid catalysts, such as zirconium or titanium-based catalysts, for the esterification of benzoic acids. mdpi.com These catalysts offer advantages in terms of reusability and reduced environmental impact. mdpi.com

Table 2: Common Esterification Methods for Benzoate Derivatives

Carboxylic Acid/DerivativeAlcoholCatalyst/ReagentKey FeaturesReference
Benzoic AcidMethanolSulfuric Acid (H₂SO₄)Reversible, equilibrium-driven reaction. blogspot.comtcu.edu blogspot.comtcu.edu
Benzoyl ChlorideMethanol-Irreversible and often faster than Fischer esterification.
Benzoic AcidMethanolZr/Ti Solid AcidHeterogeneous catalysis, reusable catalyst. mdpi.com mdpi.com

Novel Synthetic Strategies and Analogous Thiomorpholine Derivatives

The development of novel synthetic strategies for thiomorpholine derivatives is driven by the need for more efficient, selective, and environmentally friendly methods. These strategies often focus on stereocontrol, catalysis, and high-throughput synthesis.

The synthesis of chiral thiomorpholine derivatives is of significant interest due to the potential for stereoisomers to exhibit different biological activities. Stereoselective approaches often employ chiral starting materials or chiral catalysts.

One reported method involves the polymer-supported synthesis of thiomorpholine-3-carboxylic acid derivatives starting from immobilized Fmoc-Cys(Trt)-OH. nih.govacs.org This solid-phase approach allows for the stereoselective formation of the corresponding thiomorpholine-3-carboxylic acids. nih.govacs.org The stereochemical outcome can be influenced by the choice of reagents and reaction conditions. acs.org While this example does not directly produce this compound, the principles of using chiral amino acids as building blocks can be extended to the synthesis of other chiral thiomorpholine derivatives.

Modern synthetic chemistry places a strong emphasis on the use of catalytic methods and the principles of green chemistry to reduce waste and improve efficiency. In the context of thiomorpholine synthesis, photocatalytic methods have emerged as a promising approach. For example, a continuous flow process for the synthesis of thiomorpholine has been developed using a photochemical thiol-ene reaction. acs.orgacs.orgnih.gov This method utilizes a low amount of an inexpensive photocatalyst, such as 9-fluorenone, and proceeds under mild conditions. acs.orgchemrxiv.orgnih.gov

Green chemistry considerations also extend to the choice of solvents and reagents. The use of greener solvents, such as N-formylmorpholine, which is chemically stable and non-toxic, is being explored for the synthesis of heterocyclic compounds. ajgreenchem.com Furthermore, the development of catalytic, redox-neutral protocols for the synthesis of related heterocycles like morpholines from 1,2-amino alcohols highlights the ongoing efforts to create more sustainable synthetic routes. chemrxiv.org These principles are directly applicable to the synthesis of thiomorpholine derivatives.

Table 3: Examples of Catalytic and Green Chemistry Approaches

Reaction TypeCatalyst/MethodGreen Chemistry PrincipleReference
Thiomorpholine Synthesis9-Fluorenone (Photocatalyst) in Continuous FlowCatalysis, Process Intensification acs.orgchemrxiv.orgnih.gov
EsterificationZr/Ti Solid AcidHeterogeneous Catalysis, Catalyst Reusability mdpi.com
Heterocycle SynthesisN-formylmorpholine as a green solventUse of Safer Solvents ajgreenchem.com

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds for applications such as drug discovery. Solid-phase synthesis is a key enabling technology for combinatorial chemistry. The polymer-supported synthesis of thiomorpholine-3-carboxylic acid derivatives is a prime example of how these techniques can be applied to the thiomorpholine scaffold. nih.govacs.org

By anchoring the initial building block to a solid support, a variety of reagents can be used in subsequent steps to generate a diverse library of thiomorpholine derivatives. acs.org After the desired transformations are complete, the final products are cleaved from the resin. This approach allows for the efficient and systematic variation of substituents on the thiomorpholine ring, facilitating the exploration of structure-activity relationships.

Reactivity and Derivatization of the 1,1-Dioxothiomorpholine Moiety

The 1,1-dioxothiomorpholine portion of the molecule is characterized by a saturated heterocyclic ring containing a nitrogen atom attached to the phenyl ring and a sulfur atom oxidized to a sulfone. This oxidation state significantly influences the moiety's chemical properties and reactivity compared to its unoxidized thiomorpholine analogue. ontosight.ai

The sulfone group (SO₂) in the 1,1-dioxothiomorpholine ring is a key functional group. It is generally characterized by its high stability and chemical inertness due to the sulfur atom being in its highest oxidation state (+6). Consequently, the sulfone is resistant to further oxidation.

The principal chemical transformation of the sulfone group is its reduction back to the sulfide (thioether). This reaction typically requires strong reducing agents. While specific studies detailing the reduction of this compound are not prevalent in the literature, the general reactivity of aryl sulfones suggests that reagents like lithium aluminum hydride (LiAlH₄) could accomplish this transformation. However, it is important to note that such potent reducing agents would likely also reduce the benzoate ester group simultaneously. More selective reagents might be required if only the sulfone is to be targeted, though this presents a significant synthetic challenge.

Reducing AgentExpected ProductPotential Side Reactions
Lithium Aluminum Hydride (LiAlH₄)4-(Thiomorpholino)phenyl)methanolConcurrent reduction of the ester to an alcohol
Diisobutylaluminium Hydride (DIBAL-H)(4-(1,1-Dioxothiomorpholino)phenyl)methanolSelective reduction of the ester to an aldehyde or alcohol, leaving the sulfone intact
Samarium(II) Iodide (SmI₂)Methyl 4-(thiomorpholino)benzoateMay offer selectivity for sulfone reduction under specific conditions

The thiomorpholine ring itself is a saturated heterocycle. The carbon-hydrogen bonds of the ring are generally unreactive, similar to those in cyclohexane. Therefore, modifications typically involve functionalizing the ring during its synthesis rather than derivatizing the pre-formed N-aryl substituted ring. researchgate.net Synthetic strategies often involve the double aza-Michael addition of an aniline (B41778) to divinyl sulfone to construct the 4-aryl-thiomorpholine-1,1-dioxide core. researchgate.netsemanticscholar.org

Alterations to the thiomorpholine ring post-synthesis are challenging. Ring-opening reactions of the N-aryl thiomorpholine 1,1-dioxide are not commonly reported and would require harsh conditions to cleave the stable C-N or C-S bonds. While the protons on the carbons adjacent (alpha) to the sulfone group are slightly more acidic than a typical alkane C-H bond, deprotonation for subsequent alkylation would necessitate a very strong base and could compete with reactions at the benzoate ester moiety.

Reactions Involving the Benzoate Ester Group

The methyl benzoate portion of the molecule is a versatile functional group that readily undergoes several classical organic transformations. chemimpex.com It serves as a convenient synthetic handle for converting the molecule into other derivatives such as carboxylic acids, amides, or other esters.

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-(1,1-Dioxothiomorpholino)benzoic acid, is a fundamental transformation. This reaction can be achieved under either basic or acidic conditions.

Saponification (Basic Hydrolysis): This is the most common method, involving heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction yields the sodium or potassium carboxylate salt, which upon acidification with a mineral acid (e.g., HCl), precipitates the free carboxylic acid. This method is generally high-yielding. google.com

Acid-Catalyzed Hydrolysis: Heating the ester in an aqueous acidic solution (e.g., H₂SO₄/H₂O) can also yield the carboxylic acid. This is an equilibrium process, and the use of a large excess of water is required to drive the reaction to completion.

Transesterification is the process of converting one ester into another. This compound can be converted to other alkyl esters by reacting it with a different alcohol (e.g., ethanol, propanol) in the presence of an acid or base catalyst. The reaction is typically driven to completion by using the new alcohol as the solvent.

ReactionReagentsTypical SolventProduct
Saponification1. NaOH or KOH 2. H₃O⁺ (acid workup)Water, Methanol/Water4-(1,1-Dioxothiomorpholino)benzoic acid
Acid HydrolysisH₂SO₄ or HClWater, Dioxane/Water4-(1,1-Dioxothiomorpholino)benzoic acid
TransesterificationR-OH (e.g., Ethanol), Acid or Base catalystR-OH (Ethanol)Ethyl 4-(1,1-Dioxothiomorpholino)benzoate

Beyond hydrolysis, the ester group is a precursor to several other functional groups, most notably amides.

Amide Formation (Amidation): The methyl ester can be converted directly to an amide by heating it with ammonia (B1221849) or a primary or secondary amine. This process, known as aminolysis, can be slow and may require elevated temperatures or the use of a catalyst. researchgate.net The reaction produces the desired amide and methanol as a byproduct. This method allows for the introduction of a wide variety of substituents on the amide nitrogen, which is a common strategy in medicinal chemistry to modulate a compound's properties. mdpi.com

Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, (4-(1,1-Dioxothiomorpholino)phenyl)methanol. This requires a strong reducing agent such as lithium aluminum hydride (LiAlH₄). As mentioned previously, these conditions would also likely reduce the sulfone group.

Amine ReagentProduct NameProduct Class
Ammonia (NH₃)4-(1,1-Dioxothiomorpholino)benzamidePrimary Amide
Methylamine (CH₃NH₂)4-(1,1-Dioxothiomorpholino)-N-methylbenzamideSecondary Amide (N-substituted)
Dimethylamine ((CH₃)₂NH)4-(1,1-Dioxothiomorpholino)-N,N-dimethylbenzamideTertiary Amide (N,N-disubstituted)

Iii. Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

A ¹H NMR spectrum of this compound would provide critical information about the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (representing the number of protons of each type), and splitting patterns (revealing adjacent protons).

Expected ¹H NMR Data Interpretation:

Aromatic Protons: The protons on the benzene (B151609) ring would appear as two distinct signals in the downfield region (typically δ 7.0-8.5 ppm), characteristic of an aromatic system. Due to the para-substitution, they would likely present as two doublets.

Thiomorpholine (B91149) Ring Protons: The eight protons on the dioxothiomorpholine ring would be expected to show complex signals. The protons on the carbons adjacent to the nitrogen atom would be shifted downfield compared to those adjacent to the sulfur dioxide group. Their chemical shifts and splitting patterns would confirm the ring's conformation.

Methyl Protons: The three protons of the methyl ester group (-OCH₃) would appear as a sharp singlet, typically in the δ 3.5-4.0 ppm region.

¹³C NMR spectroscopy maps the carbon backbone of a molecule. Each unique carbon atom produces a distinct signal, providing a count of the different carbon environments.

Expected ¹³C NMR Data Interpretation:

Carbonyl Carbon: The ester carbonyl carbon (C=O) would be the most downfield signal, typically found in the δ 160-180 ppm range.

Aromatic Carbons: The benzene ring would show four distinct signals: two for the protonated carbons and two for the quaternary (substituted) carbons.

Thiomorpholine Ring Carbons: The carbons within the dioxothiomorpholine ring would appear in the aliphatic region of the spectrum.

Methyl Carbon: The methyl ester carbon (-OCH₃) would produce a signal in the upfield region, generally around δ 50-60 ppm.

2D NMR experiments would be used to establish connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, showing which protons are adjacent to each other. It would be crucial for assigning the complex signals of the thiomorpholine ring protons and confirming the connectivity within the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals they are directly attached to, allowing for unambiguous assignment of the carbon framework based on the already assigned proton spectrum.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present.

Expected FT-IR Data Interpretation:

C=O Stretch: A strong, sharp absorption band between 1700-1750 cm⁻¹ would confirm the presence of the ester carbonyl group.

S=O Stretch: Two strong absorption bands, typically in the ranges of 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric), would be definitive evidence for the sulfone (SO₂) group.

C-O Stretch: Absorptions corresponding to the C-O stretching of the ester group would be expected in the 1000-1300 cm⁻¹ region.

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region would indicate the carbon-carbon stretching of the benzene ring.

C-H Stretch: Signals just above 3000 cm⁻¹ would correspond to aromatic C-H stretching, while those just below 3000 cm⁻¹ would be from the aliphatic C-H bonds on the thiomorpholine and methyl groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns upon ionization.

Expected Mass Spectrometry Data Interpretation:

Molecular Ion Peak (M⁺): The spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₅NO₄S), which is 269.0722 g/mol .

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, cleavage of the ester group itself (-COOCH₃), and fragmentation of the dioxothiomorpholine ring. Analyzing these fragment ions would help to confirm the connectivity of the different parts of the molecule.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound were grown, this technique would provide:

Bond Lengths and Angles: Exact measurements of all bond lengths and angles within the molecule.

Conformation: The precise conformation of the thiomorpholine ring (e.g., chair, boat) and the rotational orientation of the benzoate (B1203000) group.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonds or π-stacking.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of a molecule, as determined by UV-Vis spectroscopy, provides valuable information about the electronic transitions between different energy levels within the molecule. For an aromatic compound like this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the π-electrons of the benzene ring and the non-bonding electrons of the heteroatoms (nitrogen, oxygen, and sulfur).

The core structure of the molecule consists of a benzoate moiety substituted with a 1,1-dioxothiomorpholino group. The benzene ring is a chromophore that typically exhibits characteristic absorption bands in the UV region. These bands are generally attributed to π → π* transitions. The presence of substituents on the benzene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands.

In this compound, the ester group (-COOCH₃) and the sulfonylmorpholino group [-N(CH₂CH₂)₂SO₂-] are attached to the benzene ring at the para position. The nitrogen atom of the thiomorpholine ring has a lone pair of electrons that can potentially interact with the π-system of the benzene ring, which could give rise to n → π* transitions. The sulfone group (SO₂) is a strong electron-withdrawing group, which would influence the electron density of the aromatic ring and, consequently, its electronic absorption spectrum.

A hypothetical analysis suggests that the UV-Vis spectrum of this compound would likely show intense absorption bands corresponding to the π → π* transitions of the substituted benzene ring. The exact wavelengths of maximum absorption (λmax) would depend on the interplay of the electronic effects of the ester and the 1,1-dioxothiomorpholino substituents. Without experimental data, any further discussion on the specific electronic transitions and the creation of a data table would be purely speculative.

Iv. Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (DFT, HF) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in determining the electronic and structural properties of molecules. For compounds analogous to "Methyl 4-(1,1-Dioxothiomorpholino)benzoate," these calculations are typically performed using basis sets like 6-311G(d,p) to obtain an optimized molecular geometry. Theoretical calculations of bond lengths and angles may show slight deviations from experimental X-ray diffraction data because the theoretical models are often based on the molecule in a gaseous phase, whereas experimental data comes from the solid crystalline state. Nevertheless, the results from DFT calculations generally correlate well with experimental values.

HOMO-LUMO Analysis and Reactivity Prediction

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity and kinetic stability. The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity and lower stability.

The energies of these frontier orbitals are used to calculate various quantum chemical parameters that describe the molecule's reactivity. A hard molecule is characterized by a large HOMO-LUMO gap, whereas a soft molecule has a small gap and is generally more reactive.

Quantum Chemical ParameterFormulaDescription
HOMO-LUMO Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Electronegativity (χ)-(ELUMO + EHOMO)/2Measures the power of an atom or group to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO)/2Measures the resistance to change in electron distribution.
Chemical Softness (S)1/(2η)The reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω)μ2/(2η)Measures the propensity of a species to accept electrons.
Chemical Potential (μ)Describes the escaping tendency of electrons from an equilibrium system.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the molecule's surface using a color spectrum. Regions of negative potential, typically colored red or yellow, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and represent likely sites for nucleophilic attack. Green areas indicate neutral potential. For molecules containing electronegative atoms like oxygen and nitrogen, negative potentials are generally localized over these atoms, while positive potentials are found around hydrogen atoms. This information is crucial for understanding intermolecular interactions, particularly in the context of ligand-receptor binding.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein. This simulation helps in understanding the binding mode and affinity of the ligand, providing insights into its potential biological activity. For compounds containing a sulfonamide group, docking studies have revealed that this pharmacophore can be crucial for binding within the active site of enzymes like cyclooxygenase-2 (COX-2). In such cases, the sulfonamide's nitrogen and oxygen atoms often form key hydrogen bonds with amino acid residues like Gln-192 and His-90. Similarly, studies on related quinoline derivatives have identified them as potential inhibitors of Hepatitis B Virus (HBV) replication through molecular docking simulations. These simulations are essential for structure-based drug design and for identifying promising candidates for further experimental validation.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The resulting conformational potential energy landscape (PEL) reveals the relative energies of these different conformations. Understanding a molecule's preferred conformations is vital, as its biological activity is often dependent on its ability to adopt a specific shape to fit into a receptor's binding site. The flexibility of the thiomorpholine (B91149) dioxide ring and the rotational freedom around the bonds connecting it to the benzoate (B1203000) group in "this compound" would be key determinants of its conformational landscape. The stability of different conformers is influenced not only by intramolecular forces but also by interactions with the surrounding solvent environment.

Interaction TypeTypical Contribution to Hirshfeld SurfaceDescription
H···H~46.8%Represents contacts between hydrogen atoms on adjacent molecules, often the most abundant interaction.
O···H / H···O~23.5%Indicates the presence of hydrogen bonds or weaker dipole-dipole interactions involving oxygen and hydrogen.
C···H / H···C~15.8%Represents weak C-H···π or other van der Waals interactions.
Other Contacts (C···C, C···O, etc.)VariableIncludes π-π stacking and other weaker interactions that contribute to crystal stability.

V. Biological Activity and Medicinal Chemistry Applications

General Biological Activity Profile of Thiomorpholine (B91149) Derivatives

Thiomorpholine, a sulfur-containing heterocyclic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their wide array of biological activities. jchemrev.comresearchgate.net The versatility of the thiomorpholine ring system allows for substitutions at various positions, leading to a diverse set of pharmacological actions. researchgate.net Research has demonstrated that thoughtfully substituted thiomorpholine derivatives exhibit a broad spectrum of activities, establishing this scaffold as a valuable component in the design of novel therapeutic agents. jchemrev.com

The biological activities associated with thiomorpholine derivatives are extensive and include:

Antitubercular activity researchgate.netjchemrev.com

Antioxidant activity jchemrev.comnih.gov

Antibacterial activity jchemrev.com

Anticancer activity researchgate.netjchemrev.com

Anti-inflammatory activity researchgate.netjchemrev.com

Analgesic activity researchgate.netjchemrev.com

Antiprotozoal activity jchemrev.com

Antimalarial activity jchemrev.com

Hypolipidemic activity jchemrev.comnih.gov

Dipeptidyl peptidase IV (DPP-IV) inhibition , relevant for the treatment of type 2 diabetes mellitus jchemrev.com

The oxidation of the sulfur atom in the thiomorpholine ring to a sulfone (1,1-dioxide) can significantly influence the compound's properties and reactivity, often enhancing its biological potential. ontosight.aiontosight.ai

The thiomorpholine ring is considered a "privileged scaffold" in medicinal chemistry. jchemrev.comresearchgate.net This designation is due to its frequent appearance in a variety of bioactive molecules and its ability to serve as a versatile framework for the development of new drugs. sci-hub.senih.gov The thiomorpholine moiety is a six-membered saturated heterocycle that can be readily synthesized and modified, making it an attractive building block for synthetic chemists. researchgate.netjchemrev.com

Several key features contribute to the success of thiomorpholine as a bioactive scaffold:

Structural Versatility : The ring can be easily substituted at the nitrogen atom or other positions, allowing for the fine-tuning of physicochemical and pharmacological properties. researchgate.net

Pharmacophore Element : It has proven to be an indispensable component of the pharmacophore for many biologically active compounds, exhibiting selective enzyme inhibition against various receptors. jchemrev.comresearchgate.net

Improved Pharmacokinetics : The incorporation of a thiomorpholine ring can confer desirable drug-like properties, such as improved solubility, stability, and bioavailability. sci-hub.sechemimpex.com

The following table summarizes some of the diverse biological activities reported for thiomorpholine derivatives, highlighting the versatility of this scaffold.

Biological ActivityDescriptionReference
AntioxidantDerivatives have been shown to inhibit lipid peroxidation. nih.gov Certain N-azole substituted thiomorpholine dioxides exhibited significant radical scavenging activity. nih.gov nih.govnih.gov
HypolipidemicSome thiomorpholine derivatives have demonstrated the ability to decrease triglyceride, total cholesterol, and low-density lipoprotein levels in plasma. nih.gov nih.gov
AnticancerN-azole substituted thiomorpholine derivatives have been identified as having cytotoxic activity against cancer cell lines such as A549 and HeLa. nih.gov nih.gov
AntitubercularCertain Schiff base derivatives of thiomorpholine have exhibited very good activity against Mycobacterium smegmatis. jchemrev.com jchemrev.com
Enzyme InhibitionThiomorpholine derivatives have been developed as inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV) and squalene (B77637) synthase. jchemrev.comnih.gov jchemrev.comnih.gov

Methyl 4-(1,1-Dioxothiomorpholino)benzoate in Pharmaceutical Development

This compound is a specific derivative of thiomorpholine that has found utility in pharmaceutical research and development. chemimpex.com Its structure, featuring the thiomorpholine 1,1-dioxide moiety linked to a methyl benzoate (B1203000) group, makes it a valuable compound for further chemical synthesis. chemimpex.comfluorochem.co.uk The presence of the thiomorpholine dioxide structure enhances its reactivity and potential for use as an intermediate in the synthesis of bioactive molecules. chemimpex.com

The primary role of this compound in the pharmaceutical industry is as a key intermediate or building block for the synthesis of more complex organic compounds. chemimpex.comresearchgate.net Its chemical structure allows it to be incorporated into larger molecules, contributing to the development of novel therapeutic agents. chemimpex.com This compound is particularly noted for its application in the synthesis of new drugs, where its unique structural properties can enhance the biological activity of the final product. chemimpex.com It is often used in the development of pharmaceuticals, including anti-inflammatory and analgesic drugs. chemimpex.com

While primarily utilized as a synthetic intermediate, the structural features of this compound have led to its exploration in the context of developing therapeutic agents, particularly in the field of oncology. chemimpex.com Research has focused on its role in the synthesis of novel anti-cancer agents, where its unique structure contributes to the biological activity of the resulting compounds. chemimpex.com The thiomorpholine 1,1-dioxide core is a component of various biologically active molecules, and its presence in this compound suggests potential for direct therapeutic applications, though it is more commonly used as a precursor. ontosight.aiontosight.ai

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govnih.govnih.gov For analogs of this compound, SAR studies would involve systematically modifying different parts of the molecule—the thiomorpholine ring, the phenyl ring, and the methyl ester group—to determine the effect of these changes on a specific biological target. The goal of such studies is to optimize the compound's potency, selectivity, and pharmacokinetic profile. nih.gov

Key considerations for substitutions on the thiomorpholine ring include:

Introduction of Functional Groups : Adding various functional groups to the carbon atoms of the thiomorpholine ring can influence the molecule's interaction with biological targets. For example, introducing hydroxyl or methyl groups could affect binding affinity and metabolic stability. researchgate.net

Stereochemistry : The stereochemistry of substituents on the thiomorpholine ring can be critical for biological activity. Different stereoisomers may exhibit vastly different potencies and selectivities.

Ring Conformation : Substitutions can influence the conformational preference of the six-membered thiomorpholine ring, which in turn can affect how the molecule fits into a binding site.

The following table outlines potential modifications to the thiomorpholine ring and their hypothetical impact on biological activity based on general SAR principles.

Modification SiteType of SubstitutionPotential Impact on Activity
Carbon atoms of the thiomorpholine ringSmall alkyl groups (e.g., methyl)May increase lipophilicity, potentially improving cell permeability and binding to hydrophobic pockets. researchgate.net
Carbon atoms of the thiomorpholine ringPolar groups (e.g., hydroxyl)Could introduce new hydrogen bonding interactions, potentially increasing binding affinity and altering solubility.
Nitrogen atom of the thiomorpholine ringReplacement of the phenyl groupWould fundamentally change the molecule, but exploring other aromatic or aliphatic groups could lead to new activities.

Influence of Benzoate Moiety Modifications

The benzoate moiety is a common feature in many pharmacologically active compounds, and modifications to this aromatic ring system are a cornerstone of medicinal chemistry strategies to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on various classes of therapeutic agents have demonstrated that alterations to the benzoate ring can profoundly influence biological outcomes.

Key modifications and their observed impacts include:

Substitution Pattern and Nature of Substituents : The placement and electronic nature of substituents on the aromatic ring are critical. For example, in the development of antitubercular agents, the addition of aromatic nitro substitutions, particularly a 3,5-dinitro pattern on benzoate esters, was found to yield the most active compounds against M. tuberculosis. researchgate.net In contrast, for certain STAT3 inhibitors, replacing the benzoic acid's aromatic system with heterocyclic rings like pyridine (B92270) or oxazole (B20620) led to a significant reduction in activity, highlighting the necessity of the specific aryl system for the desired interaction with the biological target. acs.org

Bioisosteric Replacement : Replacing the benzoate group with other chemical moieties (bioisosteres) can modulate activity. The ability of the 1,2,4-triazole (B32235) ring system to form non-covalent interactions like hydrogen bonds has made it a valuable component in various anti-cancer compounds, including kinase and aromatase inhibitors. pensoft.net

Functional Group Identity : The specific functional groups attached to the ring dictate its interaction with target proteins. A comprehensive review of antimetastatic compounds revealed that functional groups such as fluoro, methoxy (B1213986), amino, and nitro groups can significantly alter anticancer activity. nih.gov For instance, in a series of 4-anilino-quinazoline derivatives, analogues with 6,7-dimethoxy substituents showed superior inhibitory effects against EGFR and VEGFR-2, key targets in cancer therapy, compared to those with a dioxolane ring. nih.gov

These examples underscore a fundamental principle in medicinal chemistry: the benzoate moiety is not merely a passive linker but an active component of the pharmacophore whose modification can fine-tune the biological activity of a molecule.

Investigated Pharmacological Activities and Therapeutic Areas

The thiomorpholine 1,1-dioxide scaffold, a central feature of this compound, is recognized as a "privileged scaffold" in drug discovery. jchemrev.com This designation is due to its presence in compounds targeting a wide array of biological receptors and enzymes, leading to diverse pharmacological activities. jchemrev.com Consequently, derivatives of this scaffold have been investigated across numerous therapeutic fields. jchemrev.comjchemrev.com

This compound is explicitly identified as a compound utilized in pharmaceutical development for the synthesis of novel anti-cancer agents. chemimpex.com Its unique structural characteristics are considered to enhance biological activity in this context. chemimpex.com The broader class of thiomorpholine derivatives has also been explored for potential applications in oncology. ontosight.ai

The rationale for using such scaffolds in cancer research is supported by extensive studies on various heterocyclic compounds. Structure-activity relationship analyses of different molecular families have shown that specific substitutions can lead to potent antiproliferative effects. For example, certain benzothiazole (B30560) aniline (B41778) derivatives and their platinum (II) complexes have demonstrated significant anticancer effects against liver, brain, colon, and breast cancer cells, with improved toxicity profiles compared to cisplatin (B142131) in normal cells. mdpi.com Similarly, studies on benzodiazine heterocycles have identified derivatives that can interact with and inhibit multiple molecular targets in cancer cells, including kinases and topoisomerases, which are crucial for cell growth and proliferation. rsc.org

The thiomorpholine scaffold is associated with the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a critical role in glucose homeostasis. jchemrev.comjchemrev.com DPP-IV inhibitors, known as gliptins, are an established class of oral medications for the management of type 2 diabetes mellitus. nih.govnih.gov

The primary mechanism of DPP-IV inhibitors is to prevent the breakdown of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). researchgate.net By inhibiting DPP-IV, these drugs prolong the activity of endogenous incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner. nih.govresearchgate.net This action helps to regulate blood glucose levels with a low risk of hypoglycemia. nih.gov The linkage of thiomorpholine derivatives to DPP-IV inhibition suggests that compounds like this compound could serve as a basis for the development of new antidiabetic agents. jchemrev.comjchemrev.com

Derivatives of thiomorpholine have been synthesized and evaluated for activities relevant to combating atherosclerosis, a disease characterized by the buildup of fats and cholesterol in artery walls. jchemrev.comnih.gov In one study, a series of thiomorpholine derivatives were designed to possess both antioxidant and hypolipidemic properties. nih.gov These compounds were found to effectively inhibit lipid peroxidation and demonstrated significant hypocholesterolemic and hypolipidemic action in a rat model of hyperlipidemia. nih.gov

The most active compound from this series exhibited a marked reduction in key lipid markers, suggesting a potent antiatherogenic potential. nih.gov The mechanism may involve the inhibition of squalene synthase, an enzyme in the cholesterol biosynthesis pathway. jchemrev.comnih.gov These findings indicate that the thiomorpholine scaffold is a promising starting point for designing novel agents to manage conditions related to high cholesterol and atherosclerosis. nih.gov

Table 1: Effect of a Lead Thiomorpholine Derivative on Plasma Lipid Levels in Hyperlipidemic Rats nih.gov
Lipid MarkerPercentage Decrease (%)
Triglycerides80
Total Cholesterol78
Low-Density Lipoprotein (LDL)76

The thiomorpholine scaffold has been identified as a valuable structural motif in the development of agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. jchemrev.comjchemrev.com A review of bioactive scaffolds highlighted that thiomorpholine derivatives have been utilized for their antitubercular activity. jchemrev.com Research has shown that specific derivatives can exhibit significant inhibitory effects; for instance, one thiomorpholine derivative demonstrated very good activity against Mycobacterium smegmatis, a commonly used model organism for tuberculosis research. jchemrev.com

The broader search for novel anti-tubercular drugs has explored many compound classes. Studies on nitrobenzoates revealed that ester derivatives, particularly those with a 3,5-dinitro substitution pattern, possess potent activity against M. tuberculosis. researchgate.net Other research has focused on the optimization of novel oxadiazole inhibitors that target key mycobacterial enzymes, leading to compounds with high potency (MIC < 1 μM). nih.gov The established activity of the thiomorpholine core suggests that this compound could be a useful intermediate in the synthesis of new anti-tubercular candidates.

The structural versatility of thiomorpholine derivatives has also led to their investigation as potential antiprotozoal agents. jchemrev.comjchemrev.com This class of compounds has been explored for activity against various protozoan parasites, including those responsible for malaria. jchemrev.com While specific data on this compound is not detailed in the available literature, the activity of the core scaffold provides a strong rationale for its consideration in this therapeutic area.

The development of antiprotozoal drugs often involves synthesizing and screening novel heterocyclic compounds. For example, studies on substituted 2,5-bis(4-guanylphenyl)furans identified several analogues with potent activity against Trypanosoma rhodesiense in mouse models, with some proving more active than existing drugs like pentamidine. nih.gov Similarly, research into organic salts of established drugs like albendazole (B1665689) and mebendazole (B1676124) has shown that chemical modification can significantly enhance potency against parasites such as E. histolytica and G. lamblia. mdpi.com

Antioxidant Properties

Currently, there is a lack of specific research data in the public domain detailing the antioxidant properties of this compound. While the broader class of benzoate esters and related heterocyclic compounds have been investigated for antioxidant potential, dedicated studies measuring the radical scavenging activity or inhibitory effects on oxidative stress for this specific molecule are not available in the reviewed scientific literature.

Anti-inflammatory Activity

Detailed investigations into the anti-inflammatory activity of this compound have not been reported in the available scientific literature. Consequently, there are no specific findings on its potential effects on inflammatory pathways, such as the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Antibacterial Activity

There is no specific information available from research studies regarding the antibacterial activity of this compound. Studies on other methyl benzoate derivatives have shown varying degrees of antibacterial effects, but the efficacy of this particular compound against pathogenic bacteria has not been documented.

Biochemical Research Applications

This compound serves as a valuable tool in various biochemical research settings, primarily due to its specific chemical structure. chemimpex.com It is utilized as a versatile building block and reagent in the synthesis and study of more complex, biologically active molecules. chemimpex.com

Reagent in Biochemical Assays

This compound is employed as a reagent in a variety of biochemical assays. chemimpex.com Its utility in this context is linked to its thiomorpholine structure, which can influence its reactivity and interactions with biological molecules. chemimpex.com Researchers utilize it as a starting material or intermediate in the synthesis of novel compounds for screening in drug discovery assays. chemimpex.com

Understanding Enzyme Interactions and Metabolic Pathways

This compound is instrumental in research aimed at understanding enzyme interactions and metabolic pathways. chemimpex.com By incorporating this molecule into more complex structures, scientists can probe the active sites of enzymes and study metabolic processes. This application is crucial for the foundational stages of drug discovery and development. chemimpex.com

Data Tables

Table 1: Biochemical Research Applications of this compound

Application Area Specific Use Research Goal
Biochemical Assays Reagent / Intermediate Synthesis of novel compounds for screening.

| Enzyme & Metabolic Studies | Molecular Probe Component | To understand enzyme-substrate interactions and elucidate metabolic pathways. |

Vi. Applications Beyond Medicinal Chemistry

Agricultural Chemistry: Agrochemical Development

The development of novel, effective, and environmentally conscious agrochemicals is a continuous effort in agricultural science. The structural components of Methyl 4-(1,1-Dioxothiomorpholino)benzoate suggest its potential for exploration in this sector. chemimpex.com The broader class of morpholine (B109124) and its derivatives has already seen use in the agrochemical industry for creating fungicides and herbicides. e3s-conferences.org

Components in Pesticides and Crop Protection

This compound has been identified as a compound for potential exploration in agrochemical formulations. chemimpex.com Its inherent stability and compatibility with various solvents are attractive properties for formulation scientists seeking to improve the performance and efficacy of crop protection products. chemimpex.com The thiomorpholine (B91149) 1,1-dioxide core structure, in a general sense, is noted for its utility in formulating pesticides and herbicides, where it may enhance the bioavailability of active ingredients. chemimpex.com

While specific efficacy data for this compound as a pesticide is not extensively documented in public literature, research into such compounds typically evaluates several key parameters. The table below illustrates the typical areas of investigation for a new chemical entity in crop protection.

Research ParameterObjective of InvestigationPotential Contribution of the Compound's Structure
Fungicidal Activity To assess the compound's ability to inhibit or kill fungal pathogens on crops.The sulfur-containing heterocyclic ring is a common feature in many fungicidal compounds.
Herbicidal Activity To determine the compound's effectiveness in controlling or eliminating unwanted plant species (weeds).The molecule could be designed to interfere with specific biological pathways in target weeds.
Insecticidal Activity To evaluate the compound's toxicity and repellent effects against common agricultural insect pests.The overall structure could be modified to act on the nervous system or development of insects.
Formulation Stability To test the compound's chemical stability in various storage conditions and in combination with other ingredients.The oxidized sulfur (sulfone) group generally imparts high chemical stability. chemimpex.com

Material Science: Development of Advanced Materials

In material science, there is a constant search for new monomers and additives that can impart unique and improved properties to materials. This compound is being explored for its potential role in creating advanced materials, including specialized polymers. chemimpex.com The rigid and stable nature of the thiomorpholine dioxide ring makes it a candidate for incorporation into polymer backbones or as a functional side group. chemimpex.comchemimpex.com

Polymers with Enhanced Mechanical Properties

The compound is specifically noted for its potential in developing polymers with enhanced mechanical properties. chemimpex.com The incorporation of the thiomorpholine 1,1-dioxide moiety into polymer structures is believed to contribute to improved durability and resistance against environmental factors. chemimpex.com While detailed mechanical testing data for polymers synthesized directly from this compound are limited, research on related thiomorpholine oxide-containing polymers highlights their potential in creating advanced, functional materials. mdpi.comnih.gov These studies have focused on creating "smart" polymers that respond to stimuli like pH and temperature for biological applications, showcasing the versatility of this class of compounds. mdpi.comnih.gov

Polymer PropertyPotential Contribution from Thiomorpholine Dioxide Moiety
Durability The stable sulfone group and heterocyclic ring can enhance the polymer's resistance to degradation. chemimpex.com
Thermal Stability The rigid ring structure may increase the glass transition temperature and overall thermal stability of the material.
Chemical Resistance The chemical inertness of the sulfone group can improve resistance to solvents and other chemicals. chemimpex.com
Stimuli-Responsiveness As seen in related polymers, the structure can be functionalized to create materials that respond to environmental changes (e.g., pH, temperature). mdpi.com

Q & A

Basic: What are the common synthetic routes for Methyl 4-(1,1-Dioxothiomorpholino)benzoate?

Methodological Answer:
The synthesis typically involves esterification of a benzoic acid precursor with methanol under acidic conditions. For example, methyl ester formation can be achieved using Na₂S₂O₅ as a catalyst in dimethylformamide (DMF) to activate the carbonyl group . The thiomorpholine 1,1-dioxide moiety is introduced via nucleophilic substitution or coupling reactions, often requiring controlled temperatures (e.g., 45–80°C) and polar aprotic solvents like tetrahydrofuran (THF) . Key intermediates, such as 4-(thiomorpholino)benzoic acid, are oxidized to the sulfone using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .

Advanced: How can researchers optimize multi-step synthesis to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for coupling reactions) enhance regioselectivity.
  • Solvent Selection : Polar solvents (DMF, acetonitrile) improve solubility of intermediates, while non-polar solvents (hexane) aid in crystallization .
  • Purification Techniques : Automated flash chromatography or preparative HPLC minimizes by-products. For crystalline intermediates, recrystallization from ethanol/water mixtures improves purity .
  • Reaction Monitoring : Real-time analysis via TLC or in-situ FTIR ensures intermediate stability and reaction progress .

Basic: What spectroscopic methods confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (200–400 MHz) identifies proton environments (e.g., methyl ester singlet at δ 3.8–3.9 ppm, aromatic protons at δ 7.2–8.0 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and sulfone (δ 50–55 ppm) groups .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]⁺ at m/z 269.32 (C₁₂H₁₅NO₄S) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis ensures stoichiometric consistency (±0.3% tolerance) .

Advanced: How do researchers resolve contradictions between crystallographic and spectroscopic data?

Methodological Answer:
Discrepancies may arise due to:

  • Dynamic Effects : Solution-state NMR captures conformational flexibility, while X-ray crystallography provides static solid-state geometry. Molecular dynamics simulations bridge this gap .
  • Twinning/Disorder : Re-refinement using SHELXL with TWIN/BASF commands corrects for twinned crystals .
  • Validation Tools : Cross-checking with programs like PLATON (ADDSYM) detects missed symmetry or solvent inclusion .

Basic: What crystallographic tools are used for structural elucidation?

Methodological Answer:

  • X-ray Diffraction : Single-crystal X-ray analysis with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths/angles. Data collection at 100–150 K minimizes thermal motion .
  • Refinement Software : SHELXL refines atomic coordinates and anisotropic displacement parameters. WinGX integrates SHELX suites for structure solution and visualization .
  • Visualization : ORTEP-3 generates publication-quality thermal ellipsoid diagrams, highlighting sulfone and ester group geometry .

Advanced: What are the challenges in synthesizing derivatives for biological testing?

Methodological Answer:

  • Functional Group Compatibility : The sulfone group may react with strong reducing agents (e.g., LiAlH₄), requiring protecting groups like tert-butyldimethylsilyl (TBS) .
  • Solubility Issues : Derivatives with polar substituents (e.g., hydroxyl groups) may require DMSO or DMF for in vitro assays, complicating toxicity assessments .
  • Scale-Up Limitations : Batch reactors risk exothermic side reactions; continuous flow systems improve heat dissipation and reproducibility .

Basic: What are potential research applications of this compound?

Methodological Answer:

  • Organic Synthesis : Serves as a precursor for bioactive molecules (e.g., kinase inhibitors) via Suzuki-Miyaura coupling .
  • Material Science : The rigid sulfone moiety enhances thermal stability in polymers .
  • Biochemistry : Radiolabeling (e.g., ³H or ¹⁴C) enables tracking in metabolic pathways .

Advanced: How can computational methods guide experimental design?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts reaction pathways (e.g., sulfone formation energy barriers) using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Molecular Docking : AutoDock Vina models interactions with biological targets (e.g., cyclooxygenase-2), prioritizing derivatives for synthesis .
  • Crystallographic Prediction : Mercury (CCDC) generates hypothetical crystal packing diagrams to optimize crystallization solvents .

Basic: How is purity assessed, and what thresholds are acceptable?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) establish purity >95% (area at 254 nm) .
  • Melting Point : Sharp melting range (e.g., 239–241°C) indicates homogeneity .
  • TGA/DSC : Thermal gravimetric analysis confirms absence of solvent/moisture (<1% weight loss below 150°C) .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression to maintain critical quality attributes (CQAs) .
  • Design of Experiments (DoE) : Response surface methodology (RSM) optimizes parameters (temperature, catalyst loading) for robustness .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) identify sensitive intermediates requiring inert storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(1,1-Dioxothiomorpholino)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.